molecular formula C25H22FN3O4S2 B11518106 Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate

Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate

Cat. No.: B11518106
M. Wt: 511.6 g/mol
InChI Key: CKBISJGXISIKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-1-YL)BENZOATE is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a thiophene ring, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-1-YL)BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone core, followed by the introduction of the thiophene and fluorophenyl groups through various coupling reactions. The final step often involves esterification to introduce the ethyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-1-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets and modulate their activity, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-1-YL)BENZOATE
  • ETHYL 4-(4-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-1-YL)BENZOATE

Uniqueness

The presence of the fluorophenyl group in ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-1-YL)BENZOATE imparts unique electronic properties that can enhance its binding affinity to certain molecular targets. This makes it distinct from similar compounds with different halogen substitutions.

Properties

Molecular Formula

C25H22FN3O4S2

Molecular Weight

511.6 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-1-yl]benzoate

InChI

InChI=1S/C25H22FN3O4S2/c1-2-33-24(32)16-5-11-19(12-6-16)29-23(31)21(28(25(29)34)15-20-4-3-13-35-20)14-22(30)27-18-9-7-17(26)8-10-18/h3-13,21H,2,14-15H2,1H3,(H,27,30)

InChI Key

CKBISJGXISIKAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=CS3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.